Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
CAS No.: 1429309-43-2
Cat. No.: VC2697344
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429309-43-2 |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 |
Standard InChI Key | FGKGNTLKAFZKOW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C |
Canonical SMILES | CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C |
Introduction
Structural Characteristics and Chemical Properties
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole core with an ethyl carboxylate group at position 3 and a 5-methylpyridin-2-yl group at position 1. The compound has the molecular formula C12H13N3O2 and a calculated molecular weight of approximately 231.25 g/mol.
Molecular Structure
The structure features three main components:
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A 1H-pyrazole ring system (five-membered heterocycle with two adjacent nitrogen atoms)
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An ethyl carboxylate group (-COOC2H5) at position 3 of the pyrazole ring
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A 5-methylpyridin-2-yl substituent attached to the N1 position of the pyrazole
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Common for similar heterocyclic compounds |
Color | White to off-white | Typical for pure pyrazole derivatives |
Melting Point | 85-110°C | Based on related pyrazole carboxylates |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, DMSO); Sparingly soluble in water | Based on functional groups present |
LogP | ~2.3 | Calculated based on structure, indicating moderate lipophilicity |
1H NMR Spectral Features
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Ethyl group: triplet at δ 1.3-1.4 ppm (CH3) and quartet at δ 4.2-4.4 ppm (CH2)
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Pyrazole C-H: singlet at approximately δ 6.9-7.1 ppm
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Pyridine methyl group: singlet at approximately δ 2.3-2.4 ppm
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Pyridine aromatic protons: complex pattern between δ 7.2-8.5 ppm
Synthesis Methodologies
Several synthetic approaches can be employed to prepare Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, drawing from established methods for structurally similar compounds.
N-Arylation Approach
One viable synthetic route involves N-arylation of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine. This approach is supported by similar reactions documented in the literature for related compounds .
The general procedure would involve:
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Reaction of ethyl 1H-pyrazole-3-carboxylate with 2-bromo-5-methylpyridine
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Use of a copper catalyst (such as CuI)
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Addition of a base (typically Cs2CO3)
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Employment of a suitable ligand such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
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Reaction in a polar aprotic solvent like DMSO
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Heating at elevated temperatures (typically 100-130°C)
The reaction mechanism follows a copper-catalyzed Ullmann-type coupling pathway, where the copper catalyst facilitates the formation of the N-C bond between the pyrazole nitrogen and the pyridine ring.
Alternative Synthetic Pathways
Alternative synthetic strategies may include:
Cyclization Approach
This would involve the cyclization of a suitable β-ketoester with a hydrazine derivative containing the 5-methylpyridin-2-yl group, forming the pyrazole ring with the ethyl carboxylate functionality already in place.
Direct Esterification
Starting with 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid and performing an esterification reaction with ethanol under acidic conditions or using coupling reagents.
Optimization Parameters
Key parameters for optimizing the synthesis include:
Parameter | Optimization Considerations |
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Catalyst Loading | Typically 5-10 mol% of CuI |
Base | Cs2CO3 is preferred due to its strong basicity and solubility in organic solvents |
Solvent | DMSO provides good solubility and thermal stability |
Temperature | 120-130°C is optimal for most N-arylation reactions |
Reaction Time | 12-24 hours usually provides optimal yields |
Purification | Column chromatography with petroleum ether/ethyl acetate gradients |
Structural Comparisons with Related Compounds
Understanding the structure-property relationships of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can be enhanced by comparing it with structurally related compounds.
Comparison with Similar Pyrazole Derivatives
Pyrazole Core
The pyrazole ring provides:
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Aromatic character
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Hydrogen bond acceptor sites
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Planar structure facilitating π-π interactions
Ethyl Carboxylate Group
This functional group contributes:
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Site for further modification through transesterification or hydrolysis
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Hydrogen bond acceptor capacity
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Increased lipophilicity compared to carboxylic acid
5-Methylpyridin-2-yl Substituent
This moiety provides:
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Additional aromatic character
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Basic nitrogen atom (hydrogen bond acceptor)
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Improved metabolic stability compared to unsubstituted pyridine
Analytical Methods for Characterization
Various analytical techniques can be employed for the characterization and quality control of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for both qualitative and quantitative analysis of this compound. Based on analysis techniques used for similar compounds, the following conditions might be optimal:
Parameter | Recommended Conditions |
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Column | Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) |
Mobile Phase | Gradient elution: Water/Acetonitrile with 0.1% formic acid |
Flow Rate | 1.0 mL/min |
Detection | UV at 254-280 nm |
Sample Preparation | Dissolution in acetonitrile or methanol (approximately 1 mg/mL) |
Retention Time | Expected between 5-15 minutes under typical conditions |
Spectroscopic Methods
Multiple spectroscopic techniques provide complementary information for structural confirmation:
Nuclear Magnetic Resonance (NMR)
Both 1H and 13C NMR are essential for structure elucidation, with 2D techniques (COSY, HSQC, HMBC) providing additional structural insights for complete assignment.
Mass Spectrometry
LC-MS analysis would be expected to show:
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Molecular ion peak at m/z 232 [M+H]+
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Fragmentation patterns including loss of ethoxy group (m/z 186) and other characteristic fragments
Infrared Spectroscopy
Key IR absorption bands would include:
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C=O stretching at approximately 1700-1730 cm-1
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C-N stretching at approximately 1400-1450 cm-1
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Aromatic C=C and C=N stretching at 1500-1600 cm-1
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C-O stretching at approximately 1200-1250 cm-1
Structural Element | Potential Contribution to Biological Activity |
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Pyrazole Ring | Provides a scaffold for binding to enzyme active sites |
Ethyl Carboxylate | Acts as hydrogen bond acceptor; potential substrate for esterases in vivo |
5-Methylpyridin-2-yl Group | Enhances lipophilicity; potentially improves binding to hydrophobic pockets in target proteins |
Chemical Modifications for Enhanced Activity
Several modifications could potentially enhance or alter the biological activity profile:
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Hydrolysis of the ethyl ester to form the corresponding carboxylic acid
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Amidation of the carboxylate group to form various amide derivatives
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Substitution on the pyrazole ring at position 4
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Introduction of additional substituents on the pyridine ring
Applications in Organic Synthesis
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate serves as a versatile synthetic intermediate for the preparation of more complex molecules.
As a Building Block
The compound can function as a building block in various synthetic pathways:
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The ethyl carboxylate group provides a site for further functionalization:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to alcohol or aldehyde
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Conversion to amides, hydrazides, or hydroxamic acids
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The pyrazole ring can undergo:
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Electrophilic substitution reactions (typically at position 4)
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Metallation followed by reaction with electrophiles
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Oxidation of the methyl group on the pyridine ring
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Integration into Larger Molecular Frameworks
The compound can be incorporated into more complex structures relevant to:
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Medicinal Chemistry: Development of kinase inhibitors, anti-inflammatory agents, or antimicrobials
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Materials Science: Creation of ligands for metal complexes or components of photosensitive materials
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Agrochemicals: Development of crop protection agents including fungicides and insecticides
Future Research Directions
Research on Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and related compounds can progress in several directions:
Synthetic Methodology Development
Continued refinement of synthetic approaches could include:
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Development of more efficient catalytic systems for N-arylation
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Application of flow chemistry for continuous production
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Exploration of greener reaction conditions and solvents
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Stereoselective modifications for chiral derivatives
Biological Evaluation
Comprehensive biological screening could reveal:
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Specific enzyme targets and inhibition mechanisms
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Structure-activity relationships through systematic modification
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Pharmacokinetic properties and metabolism pathways
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Potential therapeutic applications
Material Science Applications
Investigation of the compound's utility in:
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Coordination chemistry with various metals
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Development of functional materials with specific optical or electronic properties
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Creation of sensors based on specific molecular recognition events
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